An In-depth Technical Guide to the Chemical Properties of Furo[3,2-b]pyridine-6-carbonitrile
An In-depth Technical Guide to the Chemical Properties of Furo[3,2-b]pyridine-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furo[3,2-b]pyridine-6-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the furo[3,2-b]pyridine scaffold, a "privileged" structure in drug discovery, it holds potential for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties of Furo[3,2-b]pyridine-6-carbonitrile, including its synthesis, spectroscopic characterization, reactivity, and known biological relevance. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities for drug discovery and development.
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a bicyclic aromatic heterocycle formed by the fusion of a furan ring and a pyridine ring.[1][2][3] This unique combination of an electron-rich furan ring and an electron-deficient pyridine ring results in a distinct electronic distribution and a rigid, planar structure. These characteristics make the furo[3,2-b]pyridine scaffold an attractive pharmacophore for targeting a variety of biological macromolecules.[4][5]
Notably, the furo[3,2-b]pyridine framework has been identified as a key structural motif in a range of biologically active molecules, particularly as potent and selective inhibitors of various protein kinases.[5][6][7] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The ability of the furo[3,2-b]pyridine scaffold to serve as a hinge-binding mimic for ATP in the active site of kinases has driven significant research into its derivatives as potential therapeutic agents.[6]
The introduction of a carbonitrile group at the 6-position of the furo[3,2-b]pyridine ring system, to yield Furo[3,2-b]pyridine-6-carbonitrile, offers a versatile handle for further chemical modifications and structure-activity relationship (SAR) studies. The nitrile group can be transformed into various other functional groups, allowing for the exploration of a wide chemical space in the pursuit of optimized biological activity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Furo[3,2-b]pyridine-6-carbonitrile is essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂O | [Vendor Data] |
| Molecular Weight | 144.13 g/mol | [Vendor Data] |
| CAS Number | 1203499-65-3 | [Vendor Data] |
| Appearance | Solid | [Vendor Data] |
| Predicted logP | 1.44 | [8] |
| Predicted pKa (Strongest Basic) | 3.33 | [8] |
| Predicted Polar Surface Area | 26.03 Ų | [8] |
Synthesis and Spectroscopic Characterization
The synthesis of the furo[3,2-b]pyridine core can be achieved through various synthetic routes, often involving the construction of the furan ring onto a pre-existing pyridine moiety.[4] Common strategies include palladium- and copper-catalyzed cross-coupling reactions and intramolecular cyclizations.[4][5]
General Synthetic Approach: Sonogashira Coupling and Annulation
A prevalent method for the synthesis of substituted furo[3,2-b]pyridines involves a Sonogashira cross-coupling reaction between a suitably functionalized pyridine and a terminal alkyne, followed by an intramolecular cyclization (annulation) to form the furan ring.[4]
Caption: General workflow for the synthesis of the furo[3,2-b]pyridine core.
Representative Experimental Protocol
Step-by-Step Methodology: [4]
-
To a solution of a suitable starting pyridine (e.g., a 2-amino-3-bromopyridine derivative) (1 equivalent) and a terminal alkyne (1.2 equivalents) in a suitable solvent such as DMF, add the catalyst system.
-
The catalyst system typically consists of a palladium source (e.g., Pd(CF₃COO)₂) (2.5 mol%), a phosphine ligand (e.g., PPh₃) (5.0 mol%), and a copper(I) co-catalyst (e.g., CuI) (5.0 mol%).
-
The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen) for 30 minutes at room temperature.
-
The mixture is then heated to 100 °C for 3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated and purified by standard techniques such as extraction and column chromatography.
Spectroscopic Characterization
The structural elucidation of Furo[3,2-b]pyridine-6-carbonitrile relies on a combination of spectroscopic techniques. While specific data for this exact molecule is scarce, expected spectral features can be inferred from data on closely related analogs.[9][10]
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the furo[3,2-b]pyridine core. The chemical shifts and coupling constants will be indicative of the substitution pattern. For a related benzofuro[3,2-b]pyridine derivative, aromatic protons were observed in the range of δ 6.5-8.4 ppm.[11]
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the molecule. The carbon of the nitrile group is expected to resonate in the region of δ 115-125 ppm. The sp² hybridized carbons of the aromatic rings will appear in the range of δ 100-160 ppm. For a related benzofuro[3,2-b]pyridine derivative, carbon signals were observed between δ 111-166 ppm.[11]
3.3.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile group.[10]
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
-
C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.
3.3.3. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of Furo[3,2-b]pyridine-6-carbonitrile by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Chemical Reactivity and Potential for Functionalization
The chemical reactivity of Furo[3,2-b]pyridine-6-carbonitrile is influenced by the electronic nature of the fused ring system and the presence of the nitrile group. The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, while the furan ring is electron-rich and more prone to electrophilic substitution.
Reactivity of the Furo[3,2-b]pyridine Core
-
Electrophilic Substitution: Electrophilic attack is predicted to occur preferentially on the electron-rich furan ring.
-
Nucleophilic Substitution: The pyridine ring can undergo nucleophilic aromatic substitution, particularly if a good leaving group is present.
Reactivity of the Nitrile Group
The nitrile group at the 6-position is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to a diverse range of derivatives.
Caption: Potential transformations of the nitrile group.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide.
-
Reduction: Reduction of the nitrile group can yield a primary amine.
-
Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the nitrile to form ketones after hydrolysis.
-
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form other heterocyclic rings, such as tetrazoles.
Biological Activity and Therapeutic Potential
The furo[3,2-b]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[5][6][7] Derivatives have shown potent and selective inhibition of various kinases, including cdc-like kinases (CLKs), which are involved in the regulation of pre-mRNA splicing.[5][6] Inhibition of these kinases can have profound effects on cancer cell proliferation and survival.[12]
While specific biological data for Furo[3,2-b]pyridine-6-carbonitrile is not extensively reported, its structural similarity to known kinase inhibitors suggests that it is a promising candidate for biological evaluation. Further derivatization of the nitrile group could lead to the discovery of novel and potent kinase inhibitors with improved pharmacological properties.
Potential as Kinase Inhibitors
The furo[3,2-b]pyridine core can act as a scaffold to which various substituents can be attached to target the ATP-binding site of kinases. The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition. The nitrile group at the 6-position can be exploited to introduce substituents that can interact with other regions of the active site, thereby enhancing potency and selectivity.
Caption: Simplified diagram of competitive kinase inhibition.
Conclusion
Furo[3,2-b]pyridine-6-carbonitrile is a molecule with significant potential in the field of drug discovery. Its core scaffold is a proven pharmacophore for kinase inhibition, and the presence of a versatile nitrile group opens up numerous avenues for chemical modification and optimization. This technical guide has provided an overview of its chemical properties, synthesis, and potential biological applications. Further research into the synthesis of derivatives and comprehensive biological evaluation is warranted to fully explore the therapeutic potential of this promising heterocyclic compound.
References
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Human Metabolome Database. (2021). Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540). HMDB. [Link]
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Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(5), 1473-1478. [Link]
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Human Metabolome Database. (2021). Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540). [Link]
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ResearchGate. (2023). (PDF) Design, Characterization and Antimicrobial Efficiency of Novel Annulated Furo[3'',2'':6',7']Chromeno[3',4':4,5]Furo[3,2-b]Pyridines. [Link]
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